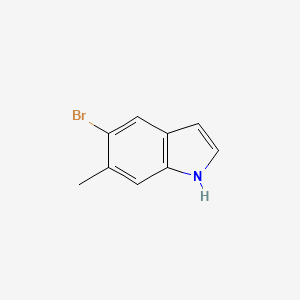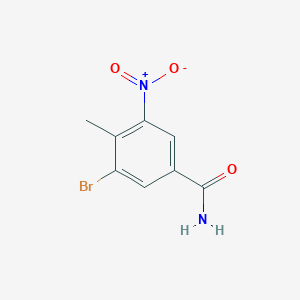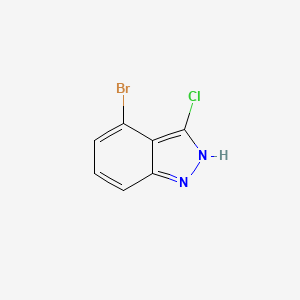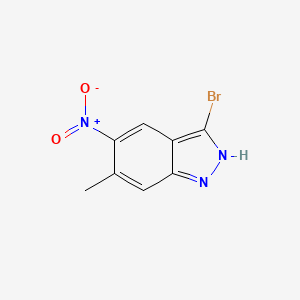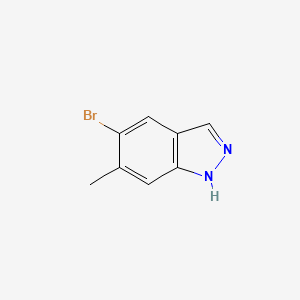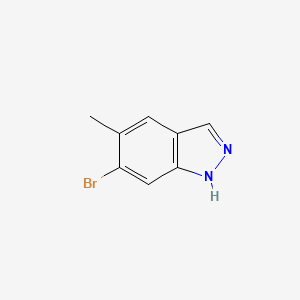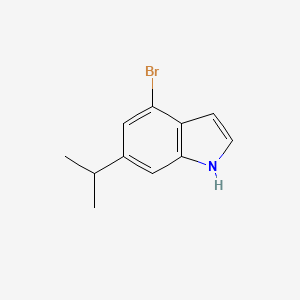![molecular formula C8H7BrN2 B1292645 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1000340-28-2](/img/structure/B1292645.png)
3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine is a brominated pyridine derivative, which is a class of compounds that have garnered interest due to their potential applications in various fields, including medicinal chemistry and material science. Although the provided papers do not directly discuss 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, they do provide insights into similar brominated pyridine compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of related brominated pyridine derivatives often involves multistep reactions, including bromination, reduction, and cyclization steps. For instance, the synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride was achieved using sodium borohydride reduction of a related brominated compound followed by debenzylation . Similarly, 3-Arylthieno[2,3-b]pyridines were synthesized from 2-bromopyridines through a sequence that includes an iodine-mediated cyclization step . These methods could potentially be adapted for the synthesis of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine.
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives is often characterized using X-ray diffraction (XRD) and spectroscopic techniques. For example, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was investigated using single crystal XRD, revealing details about its geometry and intermolecular interactions . These techniques could be applied to determine the molecular structure of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine.
Chemical Reactions Analysis
Brominated pyridine derivatives can undergo various chemical reactions, including carbon-carbon coupling, which is crucial for the synthesis of complex organic molecules. For instance, novel pyridine derivatives were synthesized via carbon-carbon coupling and characterized by spectroscopic techniques . The reactivity of such compounds can be further explored through molecular electrostatic potential mapping .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine derivatives can be studied using computational methods such as density functional theory (DFT). For example, DFT and time-dependent DFT (TD-DFT) were used to investigate the electronic, nonlinear optical, and biological properties of certain pyridine derivatives . Similarly, Hirshfeld surface analysis and molecular docking studies can provide insights into the intermolecular interactions and potential biological activity of these compounds .
Applications De Recherche Scientifique
Application in Cancer Therapy
- Scientific Field : Oncology
- Summary of the Application : 1H-pyrrolo[2,3-b]pyridine derivatives have been found to have potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making FGFRs an attractive target for cancer therapy .
- Methods of Application : The specific compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively) . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
- Results or Outcomes : The compound 4h also significantly inhibited the migration and invasion of 4T1 cells . This research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects .
Application in Antibacterial, Antifungal, and Antiviral Activities
- Scientific Field : Microbiology
- Summary of the Application : Pyrrolopyrazine derivatives, including pyrrolo [1,2-a] pyrazine and 5H-pyrrolo [2,3-b] pyrazine, have exhibited a wide range of biological activities .
- Methods of Application : The specific methods of application and experimental procedures vary depending on the specific derivative and the type of microbial organism being targeted .
- Results or Outcomes : According to the findings, pyrrolo [1,2-a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities .
Application in Kinase Inhibition
- Scientific Field : Biochemistry
- Summary of the Application : 5H-pyrrolo [2,3-b] pyrazine derivatives have shown more activity on kinase inhibition .
- Methods of Application : The specific methods of application and experimental procedures vary depending on the specific derivative and the type of kinase being targeted .
- Results or Outcomes : The specific results or outcomes obtained, including any quantitative data or statistical analyses, were not provided in the source .
Application in Anticancer Activity
- Scientific Field : Oncology
- Summary of the Application : Pyrimidine derivatives, including thieno [2, 3-d] pyrimidine and thiophene derivatives, have exhibited a wide range of biological activities .
- Methods of Application : The specific methods of application and experimental procedures vary depending on the specific derivative and the type of cancer being targeted .
- Results or Outcomes : Evaluation for in vitro antiproliferative activity of new thieno [2, 3-d] pyrimidine and thiophene derivatives was conducted and 97(a–e) were the best compounds, with the IC 50 (μM) = 4.30 ± 0.3 to 23.57 ± 1.8 when tested against five cancer cell lines namely, HepG-2, Hep-2, MCF-7, PC-3, and HeLa by the standard MTT assay .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-3-6-7(9)4-10-8(6)11-5/h2-4H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTGWFNTKXWYKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CN2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646875 |
Source


|
| Record name | 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1000340-28-2 |
Source


|
| Record name | 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

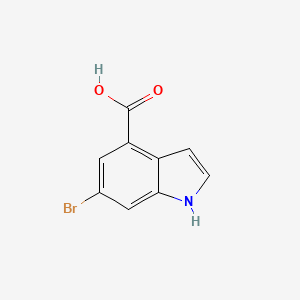
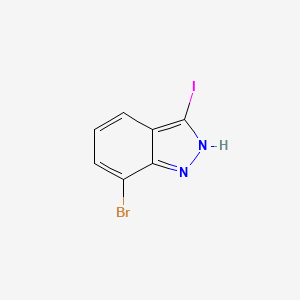
![2-Bromo-6-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1292567.png)
![6-(Tert-butyl)-2-chlorobenzo[d]thiazole](/img/structure/B1292568.png)
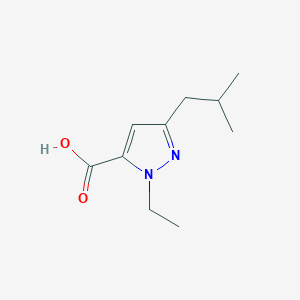
![4-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292576.png)
![1H-pyrrolo[3,2-c]pyridin-6-amine](/img/structure/B1292577.png)
